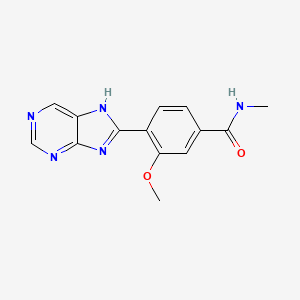
3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide is a chemical compound with a complex structure that includes a benzamide group, a methoxy group, and a purine derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with methylamine under appropriate conditions to form 3-methoxy-N-methylbenzamide.
Introduction of the Purine Moiety: The purine derivative can be introduced through a nucleophilic substitution reaction, where the benzamide core reacts with a suitable purine derivative, such as 8-bromopurine, in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The benzamide group can be reduced to an amine under reducing conditions.
Substitution: The purine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are often used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Formation of 3-hydroxy-N-methyl-4-(7H-purin-8-yl)benzamide.
Reduction: Formation of 3-methoxy-N-methyl-4-(7H-purin-8-yl)aniline.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-Methoxy-N-methyl-4-(1H-purin-8-yl)benzamide involves its interaction with specific molecular targets. The purine moiety allows it to bind to purine receptors or enzymes that recognize purine derivatives. This binding can modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-N-methylbenzamide: Lacks the purine moiety, making it less versatile in biological applications.
4-(7H-Purin-8-yl)benzamide: Lacks the methoxy group, which may affect its chemical reactivity and biological interactions.
3-Hydroxy-N-methyl-4-(7H-purin-8-yl)benzamide: An oxidized derivative with different chemical properties.
Uniqueness
3-Methoxy-N-methyl-4-(7H-purin-8-yl)benzamide is unique due to the presence of both the methoxy group and the purine moiety, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs.
Propriétés
Numéro CAS |
89469-11-4 |
|---|---|
Formule moléculaire |
C14H13N5O2 |
Poids moléculaire |
283.29 g/mol |
Nom IUPAC |
3-methoxy-N-methyl-4-(7H-purin-8-yl)benzamide |
InChI |
InChI=1S/C14H13N5O2/c1-15-14(20)8-3-4-9(11(5-8)21-2)12-18-10-6-16-7-17-13(10)19-12/h3-7H,1-2H3,(H,15,20)(H,16,17,18,19) |
Clé InChI |
CETLACMCPUUJJF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC(=C(C=C1)C2=NC3=NC=NC=C3N2)OC |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














